Diethyl Isonitrosomalonate

Description

The exact mass of the compound Diethyl (hydroxyimino)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

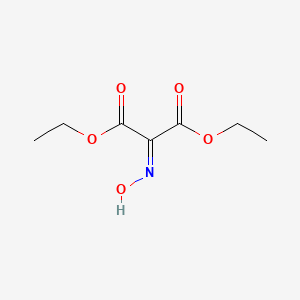

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCUMZEDYLUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423240 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-41-0 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oximomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Isonitrosomalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl isonitrosomalonate from diethyl malonate, a critical intermediate in the synthesis of amino acids and other pharmaceuticals.[1][2] This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis of this compound is achieved through the nitrosation of diethyl malonate. This reaction typically involves treating diethyl malonate with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. The active methylene (B1212753) group of the diethyl malonate is susceptible to electrophilic attack by the nitrosonium ion (NO+) generated in situ from sodium nitrite and acid.

The overall reaction is as follows:

CH₂(COOC₂H₅)₂ + NaNO₂ + CH₃COOH → HON=C(COOC₂H₅)₂ + CH₃COONa + H₂O

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, compiled from established procedures.[1]

Materials:

-

Diethyl malonate

-

Sodium nitrite

-

Glacial acetic acid

-

Water

-

Diethyl ether

-

Ice

Equipment:

-

500-ml three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

Initial Setup: In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[1]

-

Cooling and Addition of Acid: Cool the flask in an ice bath. With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.[1]

-

Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[1] It is preferable to add the sodium nitrite as a solid due to the instability of its solutions.[1]

-

Reaction: After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours.[1] During this period, the temperature will rise, typically reaching a maximum of 34–38°C within 2 hours, and then gradually decrease.[1] Ensure proper ventilation as oxides of nitrogen are evolved during the reaction.[1]

-

Extraction: Transfer the reaction mixture to a 300-ml separatory funnel and extract the product with two 50-ml portions of diethyl ether.[1]

-

Product Solution: The combined ethereal solution contains the this compound. This solution can be used immediately in subsequent steps or stored overnight in a refrigerator.[1] It is important to note that this compound is unstable and has been reported to explode upon attempted distillation, so purification by distillation should be avoided.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 50 g (0.312 mole) | [1] |

| Sodium Nitrite | 65 g (0.944 mole) | [1] |

| Glacial Acetic Acid | 57 ml | [1] |

| Water | 81 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | ~ 5°C | [1] |

| Sodium Nitrite Addition Time | 1.5 hours | [1] |

| Post-addition Stirring Time | 4 hours | [1] |

| Maximum Temperature | 34-38°C | [1] |

| Extraction | ||

| Diethyl Ether | 2 x 50 ml portions | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

The reaction evolves oxides of nitrogen, which are toxic. The procedure should be carried out in a well-ventilated fume hood.[1]

-

This compound is an unstable compound and has been reported to explode during distillation.[1] Therefore, purification by distillation should not be attempted. The ethereal solution of the product is typically used directly in the next synthetic step.[1][3]

References

The Formation of Diethyl Isonitrosomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of diethyl isonitrosomalonate, a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.

Core Mechanism: Nitrosation of an Activated Methylene (B1212753) Group

The formation of this compound proceeds via the nitrosation of diethyl malonate. The reaction is initiated by the in-situ generation of a nitrosating agent, typically from sodium nitrite (B80452) and a weak acid like acetic acid. The core of the mechanism involves the electrophilic attack of the nitrosating agent on the enolate or enol form of diethyl malonate.[1]

The methylene group in diethyl malonate is activated by the two adjacent electron-withdrawing ester groups, making the α-protons acidic and facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a key nucleophilic intermediate in the reaction.

The reaction mechanism can be summarized in the following key steps:

-

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with various nitrosating agents, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).

-

Enolate Formation: The activated methylene protons of diethyl malonate are abstracted by a weak base (such as the acetate (B1210297) ion from acetic acid or water), leading to the formation of the diethyl malonate enolate.

-

Electrophilic Attack: The nitrosating agent undergoes electrophilic attack by the nucleophilic enolate of diethyl malonate. This results in the formation of a C-nitroso intermediate.

-

Tautomerization: The initially formed C-nitroso compound is unstable and rapidly tautomerizes to the more stable oxime, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various experimental protocols for the synthesis of this compound and its subsequent conversion to diethyl acetamidomalonate. Note that the direct yield of isolated this compound is often not reported as it is frequently used in situ for subsequent reactions due to its potential instability upon purification.[2]

| Parameter | Diethyl Malonate | Sodium Nitrite | Acetic Acid | Water | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Reference |

| Molar Ratio | 1 | ~3 | In excess | Present | 5, then warming to 34-38 | 1.5 (addition) + 4 (stirring) | Diethyl acetamidomalonate | 77-78 | [2] |

| Molar Ratio | 1 | 1.5 - 2 | 2 - 2.5 | Not specified | 0-5, then 35-45 | 10 - 15 | Nitroso-diethyl malonate | Not specified | [3] |

Experimental Protocols

Key Experiment: Synthesis of this compound (via Organic Syntheses)

This protocol is a widely cited and reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

Diethyl malonate (0.312 mole)

-

Sodium nitrite (0.944 mole)

-

Glacial acetic acid (57 ml)

-

Water (81 ml)

-

Ice

-

Ether

Equipment:

-

500-ml three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

A 500-ml three-necked round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

-

50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask.

-

The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[2]

-

While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours.[2]

-

After the complete addition of sodium nitrite, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[2]

-

The reaction mixture is then transferred to a separatory funnel and extracted twice with 50-ml portions of ether.[2]

-

The combined ethereal extracts containing the this compound are used directly in the subsequent reaction step or can be stored overnight in a refrigerator. Note: this compound has been reported to explode upon distillation, so purification by this method should be avoided.[2]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Enol and enolate (carbanion) intermediates in nitrosation. Reactions of ethyl cyanoacetate, diethyl malonate and malononitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Di diethyl isonitrosomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate is a key intermediate in organic synthesis, particularly in the preparation of amino acids and other pharmacologically relevant molecules. Despite its significance, detailed spectroscopic characterization of the isolated compound is scarce in the available literature. This is likely due to its reported instability, with some sources indicating a risk of explosion upon distillation. This guide provides a comprehensive overview of the available information on this compound, including a detailed experimental protocol for its synthesis and a predicted spectroscopic profile based on the analysis of its functional groups. This information is intended to aid researchers in the synthesis and handling of this versatile intermediate.

Synthesis of this compound

The most commonly cited method for the preparation of this compound involves the nitrosation of diethyl malonate. The following protocol is adapted from established literature procedures.

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium nitrite (B80452)

-

Glacial acetic acid

-

Water

-

Diethyl ether

-

500 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

-

50 g (47.4 mL, 0.312 mole) of diethyl malonate is added to the flask.

-

The flask is cooled in an ice bath, and a mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.

-

While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours. The temperature should be carefully monitored and kept around 5°C during the addition.

-

After the complete addition of sodium nitrite, the ice bath is removed, and the reaction mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise and then gradually fall.

-

The reaction mixture is then transferred to a separatory funnel and extracted twice with 50 mL portions of diethyl ether.

-

The combined ethereal extracts containing the this compound are typically used directly in subsequent reaction steps without further purification.

Note: It is strongly advised not to attempt purification of this compound by distillation due to the risk of explosion.

Synthesis Workflow

physical and chemical properties of diethyl isonitrosomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate or diethyl (hydroxyimino)malonate, is a key intermediate in organic synthesis. Its chemical structure, featuring both ester and oxime functionalities, makes it a versatile building block for the synthesis of a variety of more complex molecules, including amino acids and heterocyclic compounds. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and its role as a synthetic precursor.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6829-41-0 | |

| Molecular Formula | C₇H₁₁NO₅ | |

| Molecular Weight | 189.17 g/mol | |

| Melting Point | 58.6-58.8 °C | |

| Boiling Point | Decomposes upon heating; known to explode during distillation. | |

| Solubility | Data not available. The compound is typically extracted from aqueous reaction mixtures using diethyl ether. | |

| pKa | Data not available. |

Spectral Data:

Experimental 1H NMR, 13C NMR, and IR spectral data for this compound are not available in the public domain.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the nitrosation of diethyl malonate.

Experimental Protocol: Nitrosation of Diethyl Malonate[1]

Materials:

-

Diethyl malonate (50 g, 47.4 mL, 0.312 mole)

-

Glacial acetic acid (57 mL)

-

Water (81 mL)

-

Sodium nitrite (B80452) (65 g, 0.944 mole)

-

Diethyl ether

-

Ice

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

Procedure:

-

Place 50 g (47.4 mL, 0.312 mole) of diethyl malonate into a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.

-

Cool the flask in an ice bath.

-

With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.

-

While maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

-

After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.

-

The combined ethereal solution of this compound can be used immediately in subsequent reactions or stored overnight in a refrigerator.

Note: No attempt should be made to purify this compound by distillation due to the risk of explosion.

Chemical Reactivity and Applications

This compound is primarily used as an intermediate in the synthesis of other valuable organic compounds. Its most notable application is in the production of diethyl acetamidomalonate, a precursor for the synthesis of α-amino acids.

Synthesis of Diethyl Acetamidomalonate

The ethereal solution of this compound obtained from the nitrosation of diethyl malonate can be directly used for the synthesis of diethyl acetamidomalonate. The process involves the reduction of the isonitroso group and subsequent acetylation.

Experimental Workflows

The synthesis of diethyl acetamidomalonate from diethyl malonate via this compound represents a common experimental workflow.

Diethyl Isonitrosomalonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Profile

| Property | Value |

| IUPAC Name | Diethyl 2-(hydroxyimino)propanedioate |

| Synonyms | Diethyl oximinomalonate |

| CAS Number | 6829-41-0 |

| Molecular Formula | C₇H₁₁NO₅ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Solid |

Stability Profile

The stability of diethyl isonitrosomalonate is influenced by temperature, moisture, and light. While specific kinetic and quantitative degradation data are not extensively published, qualitative information from safety data sheets and synthetic procedures provides critical insights into its stability.

Thermal Stability

This compound exhibits significant thermal instability. There are reports of it decomposing with explosive violence upon heating, particularly during distillation[1][2]. Therefore, purification by distillation is strongly discouraged[1][2].

Hydrolytic Stability

The presence of ester functional groups suggests a susceptibility to hydrolysis under both acidic and basic conditions. The compound is also noted to be hygroscopic, indicating that moisture can impact its stability[3].

Photostability

As a compound containing a C=N-OH (oxime) chromophore, this compound may be susceptible to photochemical degradation. Oxime and oxime ether moieties can undergo isomerization or other photochemical reactions upon exposure to light.

Summary of Qualitative Stability Data

| Condition | Observation | Source |

| Heating/Distillation | Potential for explosive decomposition. | [1][2] |

| Moisture | Hygroscopic. | [3] |

| Refrigerated Storage | Ethereal solutions are stable overnight in a refrigerator. | [1][2] |

| General Handling | Stable under normal handling and storage conditions. | [3] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and safety of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for solutions. | To minimize thermal degradation. |

| Atmosphere | Keep contents under an inert gas (e.g., argon, nitrogen). | Due to its hygroscopic nature and to prevent oxidative degradation. |

| Container | Keep container tightly closed when not in use. | To prevent moisture ingress and contamination. |

| Location | Store in a well-ventilated area. | General laboratory safety practice. |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to quantitatively assess the stability of this compound. These protocols are based on standard methodologies for organic compounds and would require validation for this specific substance.

Thermal Stability Analysis (Isothermal Method)

Objective: To determine the rate of decomposition at a constant temperature.

Methodology:

-

Accurately weigh a sample of this compound into several sealed vials.

-

Place the vials in a constant temperature oven or heating block at a predetermined temperature (e.g., 40°C, 50°C, 60°C).

-

At specified time intervals, remove a vial and allow it to cool to room temperature.

-

Dissolve the contents in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze the sample using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will give the first-order degradation rate constant (k).

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare stock solutions of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer solution in sealed, temperature-controlled reaction vessels.

-

At regular time intervals, withdraw a sample from each vessel.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Calculate the degradation rate constant at each pH by plotting the concentration of this compound against time.

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers.

-

Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.

-

Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

-

At specified time points, withdraw samples from both the exposed and control groups.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Visualizations

Caption: Relationship between storage conditions, instability factors, and the stability of this compound.

Caption: General workflow for assessing the stability of this compound.

References

Diethyl Isonitrosomalonate: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, is a pivotal intermediate in organic synthesis, most notably in the preparation of amino acids and their derivatives. This technical guide provides an in-depth exploration of its discovery, historical significance, and detailed experimental protocols for its synthesis. It serves as a comprehensive resource, consolidating quantitative data, reaction mechanisms, and procedural workflows to support research and development in synthetic and medicinal chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of amino acid synthesis. Its primary role has been as a precursor to diethyl acetamidomalonate, a versatile substrate for the production of a wide array of α-amino acids.

The synthesis of diethyl acetamidomalonate was first reported in 1931 by V. Cherchez.[1] While this early work focused on the final acetylated product, it laid the groundwork for the importance of its direct precursor, this compound. A notable method for the synthesis of diethyl acetamidomalonate, which proceeds through this compound, was later detailed in a 1950 patent and prominently featured in the esteemed publication, Organic Syntheses.[2] This highlights the compound's established significance in the mid-20th century as a reliable intermediate.

The primary synthetic route to this compound involves the nitrosation of diethyl malonate. This reaction utilizes sodium nitrite (B80452) in the presence of an acid, typically acetic acid, to generate the reactive nitrosonium ion. The active methylene (B1212753) group of diethyl malonate then undergoes electrophilic substitution to yield the desired product.

While its predominant application remains in the synthesis of diethyl acetamidomalonate for amino acid production, this compound has also been utilized in the preparation of other heterocyclic systems, such as the pyrano[2,3-e]isoindol-2-one ring system.[3]

Physicochemical and Spectroscopic Data

Despite its importance as a synthetic intermediate, detailed physicochemical and spectroscopic data for isolated this compound are not extensively reported, largely because it is often generated and used in situ without purification.[1] It has been noted that the compound may decompose with explosive violence upon attempted distillation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6829-41-0 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₁NO₅ | [3][4][6] |

| Molecular Weight | 189.17 g/mol | [3][4][6] |

| Appearance | Typically an oil or crystalline solid | [1] |

| Melting Point | Not consistently reported; often used as a crude solution. | [6] |

| Boiling Point | Not reported; known to be unstable with heating.[1] | [6] |

Synthesis of this compound

The most reliable and widely cited method for the preparation of this compound is the nitrosation of diethyl malonate. The following section details a well-established experimental protocol.

Reaction Mechanism

The formation of this compound proceeds via an electrophilic substitution reaction. In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9] The diethyl malonate, in equilibrium with its enol form, acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the final product.

Experimental Protocol: Nitrosation of Diethyl Malonate

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Table 2: Reagents for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl Malonate | 160.17 | 50 g (47.4 mL) | 0.312 |

| Glacial Acetic Acid | 60.05 | 57 mL | - |

| Water | 18.02 | 81 mL | - |

| Sodium Nitrite | 69.00 | 65 g | 0.944 |

| Diethyl Ether | 74.12 | 100 mL (2 x 50 mL for extraction) | - |

Procedure:

-

A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

-

50 g (0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath.

-

A mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.

-

While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.

-

After the addition of sodium nitrite is complete, the ice bath is removed, and stirring is continued for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

-

The reaction mixture is transferred to a separatory funnel and extracted with two 50-mL portions of diethyl ether.

-

The combined ethereal solution contains the crude this compound and is typically used immediately in the subsequent reaction step without further purification.

Application in Synthesis: Preparation of Diethyl Acetamidomalonate

The primary utility of this compound is its role as an intermediate in the synthesis of diethyl acetamidomalonate, a key building block for amino acids.

Reaction Overview

The ethereal solution of this compound is subjected to a reductive acetylation. Zinc dust in acetic acid is commonly used as the reducing agent, which reduces the oxime group to an amine. In the same pot, acetic anhydride (B1165640) acetylates the newly formed amine to yield diethyl acetamidomalonate.

Experimental Protocol: Reductive Acetylation

This protocol is a continuation of the synthesis described in section 3.2 and is adapted from Organic Syntheses.[1]

Table 3: Reagents for Diethyl Acetamidomalonate Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethereal solution of this compound | - | From previous step | ~0.312 |

| Acetic Anhydride | 102.09 | 86 g | 0.842 |

| Glacial Acetic Acid | 60.05 | 225 mL | 3.95 |

| Zinc Dust | 65.38 | 78.5 g | 1.20 |

Procedure:

-

The ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid are placed in a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

-

With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.

-

After the zinc addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two 200-mL portions of glacial acetic acid.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from hot water to yield diethyl acetamidomalonate.

Yield: 52–53 g (77–78% based on the starting diethyl malonate).[1] Melting Point: 95–97°C.[1]

Conclusion

This compound holds a significant place in the history of organic synthesis, primarily as a crucial, albeit often unisolated, intermediate. Its discovery and the subsequent development of its synthetic applications have provided a robust and enduring pathway for the laboratory-scale and industrial production of amino acids. This guide has consolidated the key historical milestones, detailed experimental procedures, and reaction mechanisms to provide a thorough technical resource for professionals in the chemical and pharmaceutical sciences. The provided data and workflows are intended to facilitate a deeper understanding and practical application of the chemistry surrounding this important compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. This compound | 6829-41-0 [chemicalbook.com]

- 4. This compound | 6829-41-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. anaxlab.com [anaxlab.com]

- 7. keyorganics.net [keyorganics.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. resolvemass.ca [resolvemass.ca]

Theoretical Calculations on the Structure of Diethyl Isonitrosomalonate: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, serves as a key precursor in organic synthesis.[1] Its structural properties, including the conformation of its ester groups and the configuration of the oxime moiety, are fundamental to its reactivity and stability. Understanding the molecule's preferred three-dimensional arrangements and the energy barriers between them is critical for optimizing reaction conditions and for designing novel derivatives.

While experimental data on its synthesis exists, there is a notable gap in the literature regarding its detailed molecular geometry and electronic structure from a computational standpoint. Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful, cost-effective means to elucidate these properties with high accuracy.[3] This document presents a proposed in-depth computational methodology for the complete structural and conformational analysis of this compound.

Proposed Computational Protocol

A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound. This protocol is designed to identify all relevant low-energy conformers and to obtain accurate geometric and electronic data for the most stable structures.

Figure 1: Proposed computational workflow for the theoretical analysis of this compound.

2.1. Initial Structure Generation and Conformational Analysis

The first phase aims to explore the entire conformational space of the molecule to identify all stable, low-energy structures.

-

Protocol:

-

Initial 3D Structure Generation: A 2D sketch of this compound will be converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Molecular Mechanics Optimization: This initial 3D structure will be pre-optimized using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry.

-

Conformational Search: A comprehensive conformational search is the most critical step. A systematic scan of the key rotatable bonds (C-C and C-O single bonds of the ethyl ester groups) at intervals of 30° is recommended.[4] Alternatively, a molecular dynamics simulation at an elevated temperature (e.g., 500 K) for several nanoseconds can be performed to explore the conformational space.[5]

-

Conformer Clustering: The resulting structures from the search will be clustered based on Root-Mean-Square Deviation (RMSD) to identify unique conformers. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the lowest energy structure will be retained for further analysis.

-

2.2. Quantum Mechanical Calculations

Each unique conformer identified in the previous step will be subjected to high-level quantum mechanical calculations to determine its precise geometry and relative energy.

-

Protocol:

-

DFT Geometry Optimization: The geometry of each conformer will be fully optimized using Density Functional Theory (DFT). A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[6] This level of theory provides a good balance between accuracy and computational cost.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that each structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement (Optional but Recommended): For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more advanced computational method (e.g., a double-hybrid DFT functional or MP2).

-

Data Presentation and Interpretation

The results from the computational protocol should be organized systematically for clear interpretation and comparison. The following tables represent hypothetical data that would be generated from such a study.

Table 1: Relative Energies of this compound Conformers (Note: Data is hypothetical for illustrative purposes)

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| CONF-1 | 0.00 | 0.00 | 75.3 |

| CONF-2 | 0.95 | 1.10 | 15.1 |

| CONF-3 | 1.50 | 1.85 | 6.8 |

| CONF-4 | 2.10 | 2.50 | 2.8 |

digraph "Diethyl_Isonitrosomalonate_Structure" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label=""]; node [fontname="Arial", fontsize=10, shape=plaintext];// Atom definitions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; N1 [label="N", pos="2.2,1.2!"]; O1 [label="O", pos="3.2,1.2!"]; H1 [label="H", pos="3.7,0.8!"]; C3 [label="C", pos="-0.7,1.2!"]; O2 [label="=O", pos="-0.7,2.2!"]; O3 [label="O", pos="-1.8,0.5!"]; C4 [label="C", pos="-2.8,1.0!"]; H2 [label="H", pos="-2.6,1.8!"]; H3 [label="H", pos="-3.2,0.4!"]; C5 [label="C", pos="-3.8,1.5!"]; H4 [label="H", pos="-3.6,2.3!"]; H5 [label="H", pos="-4.2,0.9!"]; H6 [label="H", pos="-4.4,1.9!"]; C6 [label="C", pos="2.0,-1.2!"]; O4 [label="=O", pos="1.5,-2.2!"]; O5 [label="O", pos="3.2,-1.2!"]; C7 [label="C", pos="3.7,-2.2!"]; H7 [label="H", pos="3.2,-2.8!"]; H8 [label="H", pos="4.5,-1.9!"]; C8 [label="C", pos="4.2,-3.2!"]; H9 [label="H", pos="3.7,-3.8!"]; H10 [label="H", pos="5.0,-2.9!"]; H11 [label="H", pos="4.8,-3.8!"];

// Bond definitions edge [color="#202124"]; C1 -- C2; C2 -- N1; N1 -- O1; O1 -- H1; C1 -- C3; C3 -- O2 [style=bold]; C3 -- O3; O3 -- C4; C4 -- H2; C4 -- H3; C4 -- C5; C5 -- H4; C5 -- H5; C5 -- H6; C2 -- C6; C6 -- O4 [style=bold]; C6 -- O5; O5 -- C7; C7 -- H7; C7 -- H8; C7 -- C8; C8 -- H9; C8 -- H10; C8 -- H11; C1 -- C2 [label="C=N", style=invis]; // Placeholder for C=N bond edge [style=bold, color="#EA4335"]; C1=N1 [style=invis]; // This is a trick to draw a double bond node [shape=none, width=0, height=0, label=""]; p1 [pos="0.75,0!"]; p2 [pos="1.85,0.6!"]; p1 -- p2 [style=bold, color="#202124"]; }

Figure 2: 2D representation of this compound.

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer (CONF-1) (Note: Data is hypothetical for illustrative purposes)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=N | C2-N1 | 1.285 |

| N-O | N1-O1 | 1.390 |

| C-C | C1-C2 | 1.480 |

| C=O (Ester 1) | C3-O2 | 1.215 |

| C=O (Ester 2) | C6-O4 | 1.218 |

| Bond Angles | ||

| C-C=N | C1-C2-N1 | 118.5 |

| C=N-O | C2-N1-O1 | 112.0 |

| O=C-C | O2-C3-C1 | 124.0 |

| Dihedral Angles | ||

| O=C-C=N | O2-C3-C1-C2 | 15.5 |

| C-C-C=O | C1-C2-C6-O4 | -165.0 |

3.1. Electronic Structure Analysis

Further analysis can provide insights into the molecule's reactivity.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

-

Electrostatic Potential (ESP) Map: An ESP map will be generated by mapping the calculated electrostatic potential onto the electron density surface. This visualization helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of reaction.

Conclusion

This whitepaper outlines a comprehensive and systematic computational protocol for the theoretical investigation of this compound. By following this methodology, researchers can obtain detailed and accurate insights into the conformational preferences, geometric parameters, and electronic properties of this important synthetic intermediate. The resulting data will provide a solid theoretical foundation to rationalize its chemical behavior and to guide the future design of related compounds in the fields of medicinal chemistry and materials science. This proposed study would fill a significant knowledge gap and furnish the scientific community with valuable structural data.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. Conformational modeling [employees.csbsju.edu]

- 5. calcus.cloud [calcus.cloud]

- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

The Pivotal Role of Sodium Nitrite in the Synthesis of Diethyl Isonitrosomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of diethyl isonitrosomalonate, a critical intermediate in the production of various pharmaceuticals and fine chemicals, including amino acids. A primary focus is placed on the indispensable role of sodium nitrite (B80452) as a nitrosating agent. This document offers detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction, aiming to equip researchers and professionals in drug development and chemical synthesis with a comprehensive understanding of this vital chemical transformation.

Core Principles: The Nitrosation of Diethyl Malonate

The synthesis of this compound from diethyl malonate is a classic C-nitrosation reaction. The key reagent, sodium nitrite (NaNO₂), in the presence of an acid, typically glacial acetic acid, generates nitrous acid (HNO₂) in situ. This unstable nitrous acid is the active nitrosating species that reacts with the enol form of diethyl malonate to yield the desired isonitroso compound. The overall reaction is a cornerstone in organic synthesis, valued for its efficiency and the utility of its product.[1][2]

The reaction is generally performed in a solvent, and various methods have been developed to optimize the yield and purity of the product. These methods often involve careful control of temperature and the rate of addition of reagents to manage the exothermic nature of the reaction and prevent the decomposition of nitrous acid.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various established protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.

| Parameter | "Organic Syntheses" Method[3] | Patent Method (CN104610082A)[4] | Patent Method (US2649474A)[5] |

| Diethyl Malonate | 50 g (0.312 mole) | 140g | 1 volume |

| Sodium Nitrite | 65 g (0.944 mole) | 120g / 90g | >1.25 moles per mole of ester |

| Acetic Acid | 57 ml (glacial) | 131g / 105g | Gradual addition (glacial) |

| Solvent | Water (81 ml) | Ethylene (B1197577) dichloride (500g) / Chloroform (500g) | Toluene or other water-immiscible solvent |

| Temperature | 5°C initially, then rising to 34-38°C | 0-5°C initially, then 40-45°C | 30-70°C |

| Reaction Time | 1.5 hours for addition, 4 hours stirring | 15 hours | Until completion |

| Yield | Not isolated, used directly in next step. Subsequent product yield is 77-78%.[3] | Not explicitly stated for isonitroso intermediate. Subsequent product yield is 80-85%.[4] | Not explicitly stated. |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from reputable sources.

Protocol from Organic Syntheses[3]

-

Preparation: A 500-ml three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

-

Initial Mixture: 50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath. A mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.

-

Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.

-

Reaction Progression: After the addition of sodium nitrite is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction is expected to rise to a maximum of 34–38°C within 2 hours and then gradually decrease. Evolved nitrogen oxides should be vented to a fume hood.

-

Work-up: The reaction mixture is transferred to a separatory funnel and extracted twice with 50-ml portions of ether. The combined ethereal extracts containing the this compound are then used for subsequent reactions. It is noted that this compound can be unstable and may explode upon distillation, so purification by this method is not recommended.[6]

Protocol from Patent CN104610082A[4]

-

Preparation: A 1000ml four-necked flask is charged with 500g of ethylene dichloride, 140g of diethyl malonate, and 120g of sodium nitrite.

-

Acid Addition: The mixture is stirred and cooled to 0°C. Acetic acid (131g) is then added dropwise while maintaining the temperature between 0 and 5°C.

-

Reaction: After the addition is complete, the reaction mixture is warmed to 40-45°C and stirred for 15 hours.

-

Isolation: The precipitated sodium acetate (B1210297) is removed by filtration. The filter cake is washed with 200g of ethylene dichloride.

-

Solvent Removal: The combined filtrates are concentrated under reduced pressure to remove the organic solvent, yielding the product as a light yellow oil, which is typically used in the next step without further purification.

Mechanistic and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for this compound synthesis.

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established and crucial reaction in organic chemistry, with sodium nitrite playing the central role as the nitrosating agent. The choice of solvent, temperature, and stoichiometry are key parameters that can be adjusted to optimize the reaction for specific applications. The protocols provided in this guide, along with the quantitative data and mechanistic diagrams, offer a solid foundation for researchers and professionals to successfully and safely perform this synthesis. The inherent instability of the product necessitates careful handling and often its direct use in subsequent synthetic steps.[3][6]

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 5. US2649474A - Method for the production of this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of α-Oximinomalonic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of α-oximinomalonic acid diethyl ester, a crucial intermediate in the synthesis of amino acids and other pharmaceuticals. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Introduction

α-Oximinomalonic acid diethyl ester, also known as diethyl oximinomalonate or diethyl 2-(hydroxyimino)malonate, is a versatile chemical intermediate. Its primary application lies in the synthesis of α-amino acids through reductive amination or acylation followed by reduction. The oxime functionality provides a convenient handle for the introduction of a nitrogen atom, making it a valuable building block in medicinal chemistry and drug development. This guide focuses on the most common and efficient methods for its preparation.

Core Synthesis Methodology: Nitrosation of Diethyl Malonate

The most prevalent and high-yielding method for the synthesis of α-oximinomalonic acid diethyl ester is the nitrosation of diethyl malonate. This reaction involves the treatment of diethyl malonate with a nitrosating agent, typically sodium nitrite (B80452), in the presence of an acid, most commonly acetic acid.[1][2]

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of α-oximinomalonic acid diethyl ester.

The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a proton source. The active nitrosating species then reacts with the enol form of diethyl malonate to yield the desired α-oximino derivative.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of α-oximinomalonic acid diethyl ester, providing a comparative overview of the reaction conditions and yields.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Ethyl Acetate (B1210297), Water | 0-10 (addition), 15-25 (reaction) | 2 (addition), 20 (reaction) | 98.4 | [2] |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Water | ~5 | 1.5 | Not explicitly stated, but used for subsequent steps | [3] |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Not specified | Not specified | Not specified | 93 (as a 3:1 addition compound with sodium acetate) | [4] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of α-oximinomalonic acid diethyl ester based on established literature.

Protocol 1: High-Yield Synthesis in Ethyl Acetate [2]

This protocol describes a high-yield synthesis with straightforward work-up.

Workflow:

Caption: Experimental workflow for the synthesis of α-oximinomalonic acid diethyl ester.

Materials:

-

Diethyl malonate (80 g)

-

Ethyl acetate (400 ml)

-

Glacial acetic acid (90 g)

-

Sodium nitrite (69 g)

-

Water (81 g for NaNO₂ solution, 200 ml for washing)

Procedure:

-

In a 1000 ml four-necked flask equipped with a mechanical stirrer, add 80 g of diethyl malonate, 400 ml of ethyl acetate, and 90 g of glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.

-

Prepare a solution of 69 g of sodium nitrite in 81 g of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring and allow the reaction mixture to warm to 15-25°C for 20 hours.

-

Stop stirring and allow the layers to separate.

-

Separate the lower aqueous layer and extract it once with 200 ml of ethyl acetate.

-

Combine the organic layers and wash with 200 ml of water.

-

Separate the layers and discard the aqueous washing.

-

Evaporate the ethyl acetate from the organic layer under reduced pressure to obtain the crude α-oximinomalonic acid diethyl ester.

-

The reported yield for this procedure is 93 g (98.4%).[2]

Protocol 2: Synthesis in Aqueous Acetic Acid [3]

This protocol details a synthesis where water is a significant component of the solvent system.

Materials:

-

Diethyl malonate (50 g, 47.4 ml, 0.312 mole)

-

Glacial acetic acid (57 ml)

-

Water (81 ml)

-

Sodium nitrite (65 g, 0.944 mole)

Procedure:

-

In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

-

While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite in portions over a period of 1.5 hours.

-

The resulting product, diethyl isonitrosomalonate, can be used in subsequent reactions, for example, reduction to diethyl aminomalonate.[5]

Logical Relationships in Subsequent Transformations

α-Oximinomalonic acid diethyl ester is a key precursor for the synthesis of α-amino acids. The following diagram illustrates the logical progression from the oxime to the final amino acid product.

Caption: Transformation of α-oximinomalonic acid diethyl ester to α-amino acids.

This pathway highlights the versatility of the title compound. The oxime is first reduced to the corresponding amine (diethyl aminomalonate).[5] This amine is often protected, for instance, by acetylation to form diethyl acetamidomalonate.[6] The resulting acetamidomalonate can then be alkylated at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired α-amino acid.[6]

Conclusion

The synthesis of α-oximinomalonic acid diethyl ester via the nitrosation of diethyl malonate is a well-established and efficient method. The protocols provided in this guide offer high yields and are scalable for various research and development needs. The resulting product serves as a pivotal intermediate in the synthesis of a wide array of α-amino acids, underscoring its importance in the field of medicinal chemistry and drug discovery. The detailed methodologies and comparative data presented herein are intended to be a valuable resource for scientists engaged in these areas.

References

The Multifaceted Reactivity of the Oxime Group in Diethyl Isonitrosomalonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isonitrosomalonate, a derivative of diethyl malonate, is a versatile synthetic intermediate whose reactivity is dominated by its oxime functionality. This technical guide provides a comprehensive exploration of the chemical transformations of the oxime group in this compound, with a primary focus on its well-established reduction to form key precursors for amino acid synthesis. Additionally, this document will delve into other potential, albeit less documented, reactive pathways such as oxidation, rearrangement, and cyclization reactions, drawing parallels from the broader reactivity of oximes. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to offer a practical and in-depth resource for researchers in organic synthesis and drug development.

Introduction

The oxime functional group is a cornerstone in organic synthesis, prized for its dual nucleophilic and electrophilic character and its ability to be transformed into a variety of other functional groups. In the context of this compound, the oxime group is situated at a key position, flanked by two electron-withdrawing ester moieties. This electronic environment significantly influences its reactivity, making it a valuable precursor for a range of molecular architectures.

The principal application of this compound lies in its conversion to diethyl acetamidomalonate, a widely used starting material for the synthesis of both natural and unnatural α-amino acids.[1] This transformation, achieved through the reduction of the oxime to an amine followed by acetylation, highlights the pivotal role of the oxime's reactivity. This guide will first detail the synthesis of this compound and its subsequent reduction, providing robust experimental procedures and quantitative data. Following this, we will explore the potential for other transformations of the oxime group, including oxidation, the Beckmann rearrangement, and its participation in the synthesis of heterocyclic systems.

Synthesis of this compound

The standard and most widely cited method for the preparation of this compound involves the nitrosation of diethyl malonate. This reaction is typically carried out using sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[2][3]

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is provided in Organic Syntheses.[2] A summary of the key parameters is presented below.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Diethyl malonate |

| Reagents | Sodium nitrite, Glacial acetic acid, Water |

| Solvent | Ether (for extraction) |

| Temperature | ~5 °C during NaNO₂ addition, then warming to 29-38 °C |

| Reaction Time | 1.5 hours for NaNO₂ addition, then 4 hours of stirring |

| Work-up | Extraction with ether |

| Purity Note | The product is often used directly in the next step without purification.[2] It has been reported to explode upon distillation.[4] |

Reaction Mechanism

The synthesis of this compound proceeds via the formation of nitrous acid in situ from sodium nitrite and acetic acid. The active methylene (B1212753) group of diethyl malonate, being acidic, is then nitrosated.

Caption: Synthesis of this compound.

Reactivity of the Oxime Group: Reduction

The most extensively documented and industrially relevant reaction of the oxime group in this compound is its reduction to an amine. This amine is typically not isolated due to its instability and is directly acylated to form diethyl acetamidomalonate.[2]

Reduction with Zinc Dust

A common and efficient method for the reduction of this compound is the use of zinc dust in a mixture of acetic acid and acetic anhydride (B1165640). This one-pot reaction combines the reduction and acetylation steps.

The procedure outlined in Organic Syntheses provides a reliable method for this transformation.[2]

Table 2: Reaction Parameters for the Reductive Acetylation with Zinc

| Parameter | Value |

| Starting Material | This compound (in ether solution) |

| Reagents | Zinc dust, Acetic anhydride, Glacial acetic acid |

| Temperature | 40–50 °C |

| Reaction Time | 1.5 hours for zinc addition, then 30 minutes of stirring |

| Yield | 77–78% (of diethyl acetamidomalonate based on diethyl malonate) |

The process involves the reduction of the oxime to an amine, which is then immediately acetylated by the acetic anhydride present in the reaction mixture.

Caption: Workflow for Reductive Acetylation.

Catalytic Hydrogenation

Another effective method for the reduction of the oxime is catalytic hydrogenation. Various catalysts can be employed, with palladium on charcoal being a common choice.[5]

A procedure for the catalytic hydrogenation of this compound is also available in Organic Syntheses.[5]

Table 3: Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | 10% Palladium on charcoal |

| Solvent | Absolute ethanol |

| Hydrogen Pressure | 50–60 lb |

| Reaction Time | ~15 minutes |

| Subsequent Step | Conversion to diethyl aminomalonate hydrochloride |

| Yield | 78–82% (of the hydrochloride salt based on diethyl malonate) |

| Method | Reagents | Advantages | Disadvantages |

| Zinc Dust | Zn, Acetic Anhydride, Acetic Acid | One-pot procedure for acetamidomalonate, readily available reagents. | Exothermic reaction requiring careful temperature control, work-up involves filtering heavy zinc salts.[2] |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, rapid. | Requires specialized hydrogenation equipment, handling of flammable catalyst and hydrogen gas.[5] |

| Other Methods | Raney nickel, aluminum amalgam, hydrogen sulfide | Provide alternative routes for reduction. | May have specific substrate sensitivities or require special handling.[5] |

Other Potential Reactivities of the Oxime Group

While reduction is the most prominent reaction, the oxime group in this compound theoretically possesses a wider range of reactivity. The following sections explore these possibilities based on the general behavior of oximes, although specific examples with this compound are less common in the literature.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts an oxime into an amide or a lactam for cyclic oximes.[6][7] For a ketoxime like this compound, the rearrangement would involve the migration of one of the carboxylate groups.

Caption: Plausible Beckmann Rearrangement Pathway.

A specific experimental protocol for the Beckmann rearrangement of this compound is not readily found in the surveyed literature. The outcome of such a reaction would be of significant synthetic interest, potentially leading to cyanoformate derivatives or their hydrolysis products.

Cyclization Reactions for Heterocycle Synthesis

The oxime group can participate in various cyclization reactions, often serving as a source of nitrogen and oxygen atoms for the construction of heterocyclic rings.

1,2,4-Oxadiazoles are a class of five-membered heterocycles with diverse biological activities.[8][9] A common synthetic route involves the reaction of an amidoxime (B1450833) with an acylating agent. Theoretically, this compound could be converted into a corresponding amidoxime and then cyclized. A more direct, albeit speculative, pathway could involve the reaction of this compound with a nitrile under dehydration conditions.

Oxidation

The oxidation of oximes can lead to various products, including gem-dinitro compounds or nitrile oxides, depending on the oxidant and reaction conditions. The oxidation of this compound is not well-documented, but it represents a potential avenue for further functionalization.

Reactions with Nucleophiles and Electrophiles

The oxime group has both nucleophilic (at the oxygen and nitrogen) and electrophilic (at the carbon) sites. Reactions with strong nucleophiles like Grignard or organolithium reagents could potentially lead to addition at the C=N bond.[10][11] Conversely, the oxime oxygen can react with electrophiles.

Applications in Drug Development and Organic Synthesis

The primary contribution of this compound to drug development is indirect, through its conversion to diethyl acetamidomalonate. This latter compound is a key building block for the synthesis of a vast array of α-amino acids, which are fundamental components of many pharmaceuticals, including peptides and their mimetics.[12] The ability to synthesize non-natural amino acids is particularly valuable in medicinal chemistry for the development of novel therapeutic agents with enhanced properties.

Conclusion

This compound is a synthetic intermediate of considerable utility, primarily owing to the versatile reactivity of its oxime group. Its role as a precursor to diethyl acetamidomalonate in the synthesis of α-amino acids is well-established and represents its most significant application. While the reduction of the oxime is thoroughly documented, this guide has also shed light on the potential for other transformations such as the Beckmann rearrangement and cyclization reactions. Further research into these less-explored reactive pathways could unlock new synthetic methodologies and expand the utility of this valuable compound in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2649474A - Method for the production of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. scielo.br [scielo.br]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Acetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of diethyl acetamidomalonate from diethyl isonitrosomalonate. Diethyl acetamidomalonate is a crucial precursor in the synthesis of various α-amino acids and pharmaceutical intermediates.[1][2] The protocols outlined below are based on established and reliable methods, offering high yields and purity.

Overview of the Synthetic Pathway

The synthesis of diethyl acetamidomalonate is a two-step process that begins with the nitrosation of diethyl malonate to form the intermediate, this compound. This intermediate is then subjected to a reductive acetylation to yield the final product. A common and efficient method involves a one-pot reaction where the reduction of the isonitroso group and the acetylation of the resulting amine occur concurrently.[3][4]

Quantitative Data Summary

The choice of reducing agent significantly impacts the overall yield of diethyl acetamidomalonate. Below is a summary of reported yields for different reduction methods.

| Starting Material | Reducing Agent | Acetylating Agent | Solvent | Overall Yield (%) | Reference |

| Diethyl Malonate | Zinc Dust | Acetic Anhydride | Acetic Acid | 77-78% | [3][5] |

| This compound | Palladium on Charcoal | Acetic Anhydride | Ethanol | 40% | [3] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Diethyl Acetamidomalonate using Zinc Dust

This protocol details a one-pot procedure for the preparation of diethyl acetamidomalonate from diethyl malonate.[3][5]

Part A: Preparation of this compound [3]

-

Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cooling and Addition of Reagents: Cool the flask in an ice bath. With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.

-

Nitrosation: While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite (B80452) in portions over a period of 1.5 hours.

-

Reaction Progression: After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

-

Extraction: Transfer the reaction mixture to a 300-mL separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution of this compound can be used immediately in the next step or stored overnight in a refrigerator.[3]

Part B: Reductive Acetylation to Diethyl Acetamidomalonate [3][5]

-

Reaction Setup: In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of this compound from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid.

-

Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling with a water bath.

-

Completion of Reaction: After the addition of zinc is complete, stir the mixture for an additional 30 minutes.

-

Workup: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

-

Isolation of Crude Product: Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[3][5]

-

Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry at 50°C. A second crop can be obtained by concentrating the mother liquor. The final yield of diethyl acetamidomalonate is 52–53 g (77–78%).[3][5]

Visualizations

Reaction Pathway

The overall synthesis involves the conversion of diethyl malonate to this compound, which is then reduced and acetylated to form the final product.

Caption: Overall synthetic route from diethyl malonate.

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of diethyl acetamidomalonate.

Caption: Workflow for the synthesis of diethyl acetamidomalonate.

Proposed Reaction Mechanism

The reduction of the isonitroso (oxime) group by zinc in acetic acid proceeds through a series of electron and proton transfers, followed by acetylation.

Caption: Proposed mechanism for the reductive acetylation.

References

Application Notes and Protocols: Reduction of Diethyl Isonitrosomalonate using Zinc and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of diethyl isonitrosomalonate is a critical step in the synthesis of valuable intermediates for drug development and organic synthesis, primarily yielding diethyl aminomalonate. Diethyl aminomalonate serves as a precursor for the synthesis of various amino acids and heterocyclic compounds. Due to its inherent instability, it is often converted in situ to more stable derivatives such as diethyl acetamidomalonate or isolated as its hydrochloride salt.[1][2] This document provides detailed protocols for the synthesis of both diethyl acetamidomalonate via reductive acetylation and a protocol for the preparation of diethyl aminomalonate hydrochloride, utilizing zinc powder and acetic acid as the reducing system.

The presented protocols are based on established literature procedures, offering reliable methods for laboratory-scale synthesis. The choice between the two protocols depends on the desired final product for subsequent synthetic steps.

Reaction Mechanism

The reduction of the isonitroso group (an oxime tautomer) to a primary amine by zinc in the presence of an acid, such as acetic acid, is a classical organic transformation. The reaction proceeds through a series of single electron transfers from the zinc metal to the protonated isonitroso group. The generated intermediate undergoes further protonation and electron transfer steps, leading to the cleavage of the N-O bond and the formation of the primary amine.

In the presence of acetic anhydride, the newly formed and highly reactive diethyl aminomalonate is immediately acetylated to form the more stable diethyl acetamidomalonate.[1] This in-situ trapping prevents side reactions and simplifies purification.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Acetamidomalonate

This protocol details the reductive acetylation of this compound to yield the stable diethyl acetamidomalonate.[1]

Materials:

-

This compound

-

Zinc dust

-

Glacial acetic acid

-

Acetic anhydride

-

Water (purified)

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

Filtration apparatus (suction)

-

Rotary evaporator

Procedure:

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine the solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.[1]

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over a period of 1.5 hours.

-

Maintain the reaction temperature between 40–50°C. The reaction is exothermic, and intermittent cooling with a water bath will be necessary.[1]

-

After the complete addition of zinc dust, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.[1]

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.

-

For purification, add 100 ml of water to the crude product and warm the flask on a steam bath until the solid melts.

-

Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

-

After cooling in the ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.[1]

Expected Yield: 77–78%[1]

Protocol 2: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from literature procedures for the reduction of oximes to amines using zinc and acetic acid, followed by conversion to the hydrochloride salt for stability.[3]

Materials:

-

This compound (diethyl oximinomalonate)

-

Zinc dust

-

Glacial acetic acid

-

Diethyl ether (dry)

-

Hydrogen chloride (gas or solution in diethyl ether)

-

Round-bottomed flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Stage 1: Reduction to Diethyl Aminomalonate

-

In a round-bottomed flask, dissolve this compound in methanol.

-

Add glacial acetic acid to the solution.

-

While stirring at 20°C, add zinc dust in portions.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Concentrate the filtrate under reduced pressure to remove methanol and acetic acid, yielding crude diethyl aminomalonate.

Stage 2: Formation of the Hydrochloride Salt

-

Dissolve the crude diethyl aminomalonate in dry diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of hydrogen chloride in diethyl ether dropwise, with stirring.

-

The diethyl aminomalonate hydrochloride will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

Data Presentation

| Parameter | Protocol 1: Diethyl Acetamidomalonate Synthesis | Protocol 2: Diethyl Aminomalonate Hydrochloride Synthesis |